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molecular formula C8H12N2O2S B1373145 5-(Boc-amino)thiazole CAS No. 942631-50-7

5-(Boc-amino)thiazole

Cat. No. B1373145
M. Wt: 200.26 g/mol
InChI Key: FFBWDCMWXFIZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388180B2

Procedure details

A mixture of DPPA (31.1 g, 113 mmol), Et3N (23.70 mL, 170 mmol) and thiazole-5-carboxylic acid (8.0 g, 61.9 mmol) in tert-BuOH (190 mL) was heated to 90° C. for 12 h in a 500 mL round-bottomed flask. After cooling, the solvent was evaporated in vacuo. The residue was diluted with water. The aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic phase was washed with brine, dried, concentrated under reduced pressure to give crude product. The crude product was purified by column chromatography on silica gel (EA/heptane=1/10) to give the title compound (5.0 g, 24.97 mmol, 40.3%) as a white solid.
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Yield
40.3%

Identifiers

REACTION_CXSMILES
C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])=CC=1.CC[N:20]([CH2:23][CH3:24])[CH2:21]C.[S:25]1C(C(O)=O)=C[N:27]=[CH:26]1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:25]1[C:23]([NH:20][C:21](=[O:8])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:24][N:27]=[CH:26]1

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
23.7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
8 g
Type
reactant
Smiles
S1C=NC=C1C(=O)O
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (EA/heptane=1/10)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC=C1NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.97 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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